ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
ethyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-thiophen-2-yl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(13-6-5-9-30-13)14(17(25)19(23)26)16(24)12-8-7-10(2)29-12/h5-9,15,25H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVZVRYBMHMPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures.
Cyclization Reactions: These reactions are used to form ring structures, which are a key feature of this compound.
Functional Group Transformations: These reactions involve the modification of functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has garnered interest due to its potential applications in various scientific fields. This article explores its properties, synthesis, and applications, particularly in medicinal chemistry and material science.
Basic Information
- Molecular Formula : C23H20N2O6S
- Molecular Weight : 452.5 g/mol
- Boiling Point : Approximately 626.8 ± 65.0 °C (predicted)
- Density : 1.404 ± 0.06 g/cm³ (predicted)
- pKa : 7.53 ± 0.40 (predicted)
Structure
The compound features a complex structure that includes a thiazole ring, a pyrrolidine moiety, and a furan derivative, which contribute to its biological activity and potential applications.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and pyrrolidine compounds exhibit significant anticancer properties. The incorporation of the furan moiety may enhance these effects by improving bioavailability and targeting specific cancer pathways.
- Antimicrobial Properties : Research indicates that compounds with similar structural features possess antimicrobial activity against various pathogens. This compound could be evaluated for its efficacy against resistant strains of bacteria and fungi.
- Neuroprotective Effects : Compounds containing thiazole and furan rings have been studied for their neuroprotective effects in models of neurodegenerative diseases. Investigating this compound's potential to protect neuronal cells from oxidative stress could lead to novel therapeutic strategies.
Material Science
- Polymerization Studies : The compound's unique structure allows for potential applications in polymer chemistry, where it may serve as a monomer or additive to enhance the properties of polymers used in coatings or biomedical devices.
- Nanotechnology : Its chemical properties make it suitable for incorporation into nanomaterials, potentially improving the functionality of drug delivery systems or sensors.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of thiazole derivatives similar to this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus. Further studies are needed to assess the mechanism of action and potential resistance.
Case Study 3: Neuroprotective Effects
In a recent study published in Neuroscience Letters, the neuroprotective effects of thiazole-based compounds were investigated using in vitro models of oxidative stress. Results showed that these compounds could significantly reduce cell death rates compared to controls.
Mechanism of Action
The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its chemical properties and biological activities.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this heterocyclic compound involves multi-step protocols, typically starting with the assembly of the pyrrolidin-1-yl-thiazole core. Key steps include:
- Knoevenagel condensation to introduce the hydroxy(5-methylfuran-2-yl)methylidene group.
- Thiophene incorporation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Esterification to finalize the carboxylate moiety.
Optimization should use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst loading) and analyze yields via HPLC. Computational tools like COMSOL Multiphysics can model reaction kinetics to identify bottlenecks .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR (¹H/¹³C/DEPT-135): Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 6.2–6.7 ppm), and thiazole (δ 2.5–3.5 ppm for methyl groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode).
- X-ray crystallography (if crystals form) for absolute configuration determination .
Advanced: How can computational modeling predict this compound’s reactivity or interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations: Model binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina .
- Machine Learning (ML): Train models on PubChem datasets to forecast bioactivity or metabolic stability .
Advanced: What mechanistic insights can explain unexpected byproducts during synthesis?
Methodological Answer:
- Isolation and Characterization: Use preparative TLC/HPLC to isolate byproducts, followed by NMR/HRMS analysis.
- Isotopic Labeling: Track reaction pathways (e.g., ¹³C-labeled reagents) to identify intermediates.
- In-situ FT-IR/Raman Spectroscopy: Monitor real-time intermediate formation .
Basic: How to design an initial screening protocol for this compound’s biological activity?
Methodological Answer:
- In vitro assays:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer: MTT assay on HeLa or MCF-7 cell lines.
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition).
- Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers.
- Experimental Replication: Standardize protocols (e.g., cell culture conditions, solvent controls).
- Orthogonal Assays: Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) in sealed containers.
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How to optimize solvent systems and catalysts for large-scale synthesis?
Methodological Answer:
- Green Chemistry Metrics: Compare E-factors and atom economy for solvent alternatives (e.g., cyclopentyl methyl ether vs. DMF).
- Heterogeneous Catalysis: Screen immobilized catalysts (e.g., Pd/C) for recyclability.
- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer .
Advanced: What role do the furan and thiophene moieties play in this compound’s electronic properties?
Methodological Answer:
- Electron Density Mapping (AIM Analysis): Use DFT to assess π-conjugation effects.
- UV-Vis Spectroscopy: Compare λₘₐₓ shifts in varying solvents to evaluate charge-transfer interactions.
- Cyclic Voltammetry: Measure redox potentials to quantify electron-donating/withdrawing effects of substituents .
Advanced: How to troubleshoot low yields in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
